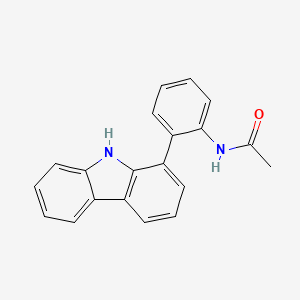

N-(2-(9H-Carbazol-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

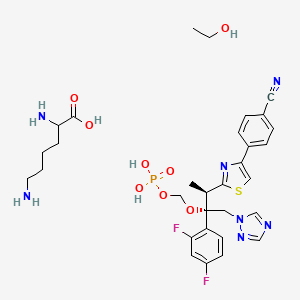

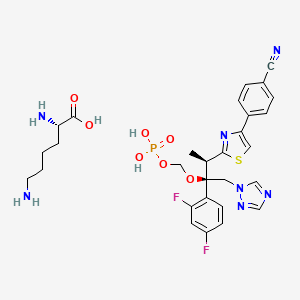

“N-(2-(9H-Carbazol-1-yl)phenyl)acetamide” is a chemical compound with the molecular formula C20H16N2O . It is also known by the synonyms GeA-69 and CHEMBL4226393 . The compound has a molecular weight of 300.4 g/mol .

Molecular Structure Analysis

The molecular structure of “N-(2-(9H-Carbazol-1-yl)phenyl)acetamide” consists of 20 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis

“N-(2-(9H-Carbazol-1-yl)phenyl)acetamide” has a molecular weight of 300.4 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . Its topological polar surface area is 44.9 Ų .Aplicaciones Científicas De Investigación

Inhibitor of PARP14 MD2

GeA-69 is a selective allosteric inhibitor of poly (ADP-ribose) polymerase 14 macrodomain 2 (PARP14 MD2). It binds to PARP14 MD2 (Kd = 860 nM) and inhibits PARP14 MD2 relocalization to the sites of DNA damage in U2OS cells when used at a concentration of 50 µM .

Anti-apoptotic Pro-survival Protein

GeA-69 is an anti-apoptotic pro-survival protein associated with inflammatory diseases and several types of cancer .

Resistive Memory Effect

The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacryalamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .

Charge Injection Engineering

GeA-69 has been used in charge injection engineering at organic/inorganic heterointerfaces .

Antibacterial Properties

N-substituted carbazoles, a class of compounds to which GeA-69 belongs, have been reported to exhibit antibacterial properties .

Antitumor Properties

N-substituted carbazoles, including GeA-69, have shown potential as antitumor agents .

Neuroprotective Properties

N-substituted carbazoles have been reported to exhibit neuroprotective properties, suggesting potential applications of GeA-69 in neurological disorders .

Optoelectronic Applications

Carbazole units, like the one present in GeA-69, are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, making them suitable for optoelectronic applications .

Mecanismo De Acción

Target of Action

GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14) . It specifically targets the macrodomain 2 (MD2) of PARP14 .

Mode of Action

GeA-69 binds to the MD2 of PARP14 with a Kd value of 2.1 µM . This binding prevents the recruitment of PARP14 MD2 to sites of DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by GeA-69 is the DNA damage repair mechanism . By inhibiting PARP14, GeA-69 prevents the recruitment of PARP14 MD2 to sites of DNA damage, thereby influencing the DNA repair process .

Result of Action

The inhibition of PARP14 by GeA-69 leads to a disruption in the DNA damage repair mechanism . This can result in an accumulation of DNA damage in cells, which may lead to cell death or other cellular responses.

Action Environment

The action of GeA-69 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and moisture . Therefore, it is recommended to store GeA-69 at -20°C, away from moisture

Propiedades

IUPAC Name |

N-[2-(9H-carbazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPDVNYCIOHPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(9H-Carbazol-1-yl)phenyl)acetamide | |

Q & A

Q1: How does GeA-69 interact with PARP14 MD2 and what are the downstream effects of this interaction?

A: GeA-69 exhibits selective binding to PARP14 MD2, disrupting its ability to recognize and bind to adenosine diphosphate ribose (ADPR) modifications. [] This interaction is achieved through an allosteric mechanism, meaning GeA-69 binds to a site distinct from the ADPR binding pocket, inducing conformational changes that prevent ADPR binding. The research demonstrates that GeA-69 can engage PARP14 MD2 within cells, hindering its localization to DNA damage sites. [] This suggests a potential role for GeA-69 in modulating PARP14-dependent DNA damage response pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

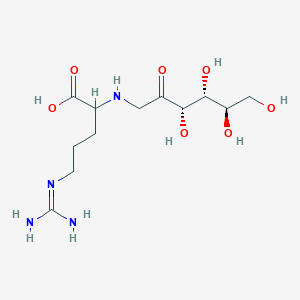

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

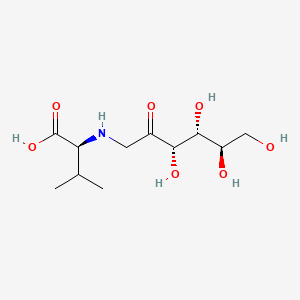

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

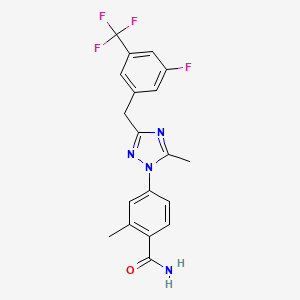

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607552.png)

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)